2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline
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Overview
Description
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the electrophilic bromination of 4-chloroaniline to introduce the bromo group, followed by the coupling of 2,4-dichlorophenoxy groups through nucleophilic substitution reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove halogen atoms or reduce nitro groups to amines.
Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(2,4-dichlorophenoxy)aniline
- 4-Bromo-2-chloroaniline
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is unique due to its specific combination of halogen atoms and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
835602-01-2 |
---|---|
Molecular Formula |
C18H11BrCl3NO2 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[4-bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C18H11BrCl3NO2/c19-11-8-17(24-15-6-5-10(20)7-13(15)22)18(9-12(11)21)25-16-4-2-1-3-14(16)23/h1-9H,23H2 |
InChI Key |
GNRBLOOALGOJAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2OC3=C(C=C(C=C3)Cl)Cl)Br)Cl |
Origin of Product |
United States |
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